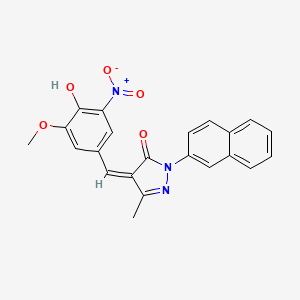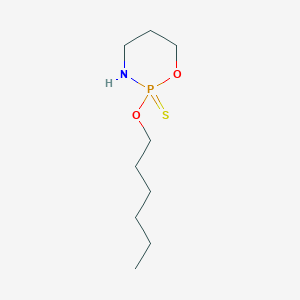![molecular formula C15H13Cl2NO5S B6019249 methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B6019249.png)
methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate, commonly known as DCMO-B, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DCMO-B is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer treatment, DCMO-B has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In anti-inflammatory therapy, DCMO-B has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neuroprotection, DCMO-B has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
DCMO-B has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of inflammation. In cancer cells, DCMO-B has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. In normal cells, DCMO-B has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs). In inflammation, DCMO-B has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
DCMO-B has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, DCMO-B also has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for research on DCMO-B, including the development of more potent and selective analogs, the investigation of its potential applications in other fields, such as neurodegenerative diseases, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DCMO-B for different applications.
Conclusion
In conclusion, DCMO-B is a chemical compound that has shown potential for various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has various biochemical and physiological effects. While DCMO-B has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
DCMO-B can be synthesized using a multi-step process that involves the reaction of 2,3-dichloro-4-methoxybenzene with sodium hydroxide to form 2,3-dichloro-4-methoxyphenol. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 2,3-dichloro-4-methoxyphenyl-p-toluenesulfonate, which is further reacted with methyl 4-aminobenzoate to produce DCMO-B.
Applications De Recherche Scientifique
DCMO-B has shown potential for various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, DCMO-B has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory therapy, DCMO-B has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, DCMO-B has been shown to protect against oxidative stress and neuronal damage.
Propriétés
IUPAC Name |
methyl 4-[(2,3-dichloro-4-methoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-22-11-7-8-12(14(17)13(11)16)24(20,21)18-10-5-3-9(4-6-10)15(19)23-2/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJAXWUDMATJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-butynoyl)-3-piperidinyl]piperazine](/img/structure/B6019180.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6019181.png)
![5-(3,4-dimethoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019186.png)

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-methyl-2-(4-morpholinyl)-1-propanamine](/img/structure/B6019223.png)
![7-[(1,5,6-trimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019230.png)
![2-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6019241.png)


![dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6019248.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6019254.png)
![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![1,3-benzodioxol-5-yl{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6019267.png)
![N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6019268.png)